Comprehensive Structural Analysis of tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate: A Technical Whitepaper
Comprehensive Structural Analysis of tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate: A Technical Whitepaper
Executive Summary & Scaffold Significance
In modern drug discovery, the convergence of privileged pharmacophores is a foundational strategy for developing highly selective therapeutics. tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate represents a highly versatile intermediate that fuses a 2-oxindole core with a piperidine ring.
The oxindole scaffold is ubiquitous in biologically active molecules, serving as the core recognition motif in numerous kinase inhibitors and CNS-active agents (1[1]). By attaching the oxindole nitrogen (position 1) to the C4 position of a piperidine ring, chemists can modulate the molecule's basicity, solubility, and spatial geometry. The inclusion of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a deliberate design choice: it provides exceptional stability against nucleophiles and bases, allowing for downstream functionalization (such as C3-alkylation or aldol condensations on the oxindole ring) before orthogonal deprotection under acidic conditions (2[2]).
Physicochemical Properties & Molecular Identity
Before initiating structural elucidation, establishing the baseline physicochemical parameters is critical for designing downstream analytical workflows.
| Property | Value |
| Chemical Name | tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate |
| CAS Registry Number | 400797-94-6 (3[3]) |
| Molecular Formula | C18H24N2O3 |
| Molecular Weight | 316.40 g/mol |
| Exact Mass | 316.1787 Da |
| H-Bond Donors / Acceptors | 0 / 3 |
| Structural Features | N-Boc Carbamate, Piperidine Chair, Oxindole Core |
Structural Elucidation Strategy & Analytical Workflow
To definitively confirm the molecular connectivity and spatial arrangement of this compound, a multi-modal analytical approach is required. Relying on a single technique can lead to misassignments, particularly due to the conformational flexibility of the piperidine ring and the rotameric nature of the Boc group.
Fig 1: Multi-modal analytical workflow for structural validation of the oxindole-piperidine.
High-Resolution NMR Protocol & Conformational Dynamics
The Causality of Variable Temperature (VT) NMR
A common pitfall in the NMR analysis of N-Boc protected piperidines is the presence of amide rotamers. The partial double-bond character of the carbamate C-N bond restricts free rotation at room temperature (298 K). This slow interconversion on the NMR timescale results in severe line broadening or the appearance of duplicate signals for the piperidine C2 and C6 protons. To resolve this, Variable Temperature (VT) NMR is employed. By elevating the probe temperature, the thermal energy overcomes the rotational barrier, coalescing the rotameric signals into sharp, easily integrable peaks (4[4]).
Steric Logic and Chair Conformation
The piperidine ring predominantly adopts a chair conformation. The bulky 2-oxoindolin-1-yl substituent at the C4 position will overwhelmingly favor the equatorial orientation to minimize severe 1,3-diaxial steric clashes with the axial protons at C2 and C6. Consequently, the C4 proton is forced into the axial position. In the ¹H NMR spectrum, this axial proton appears as a distinct triplet of triplets (tt) at ~4.30 ppm, exhibiting two large trans-diaxial couplings (J ≈ 11-12 Hz) and two small equatorial-axial couplings (J ≈ 3-4 Hz). This specific coupling pattern is the definitive self-validating proof of the equatorial oxindole orientation.
Protocol 1: Self-Validating VT-NMR Acquisition
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Sample Preparation: Dissolve 15-20 mg of the purified analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Validation Check: Ensure complete dissolution; undissolved particulates distort magnetic field homogeneity and degrade resolution.
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Lock and Shim: Insert the sample into a 400 MHz (or higher) spectrometer. Lock to the deuterium frequency of DMSO. Perform automated gradient shimming (Z1-Z5) until the lock level is maximized and stable.
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Internal Calibration: Reference the spectrum to the residual solvent peak (DMSO-d5 quintet at 2.50 ppm for ¹H; septet at 39.52 ppm for ¹³C).
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Thermal Equilibration: Set the probe temperature to 330 K (57 °C). Allow exactly 10 minutes for thermal equilibration to prevent convection currents inside the NMR tube.
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Acquisition: Acquire 16 scans for ¹H (relaxation delay D1 = 2s) and 512 scans for ¹³C (D1 = 2s, with WALTZ-16 decoupling). Process with exponential line broadening (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C).
Mass Spectrometry & Fragmentation Pathways
The Logic of ESI+ and CID Fragmentation
Electrospray Ionization in positive mode (ESI+) is the optimal technique for this scaffold. While the intact molecule lacks a highly basic primary amine, the carbamate carbonyl and oxindole carbonyl can coordinate with protons or sodium ions. More importantly, subjecting the parent ion to Collision-Induced Dissociation (CID) triggers a highly predictable, self-validating fragmentation cascade characteristic of N-Boc groups.
Fig 2: Proposed ESI-MS/MS fragmentation pathway for N-Boc protected oxindole-piperidine.
Protocol 2: LC-HRMS Fragmentation Analysis
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Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Validation Check: The addition of formic acid lowers the pH, ensuring the analyte is readily protonated in the ESI source to form the [M+H]⁺ species.
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System Suitability: Inject a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to verify that the Time-of-Flight (TOF) mass accuracy is calibrated to < 5 ppm.
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Chromatography: Inject 1 µL of a 1 µg/mL sample solution onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% B to 95% B over 5 minutes.
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MS/MS Acquisition: Isolate the parent ion (m/z 317.18) in the quadrupole. Apply a collision energy ramp (15-35 eV) in the collision cell using nitrogen as the collision gas.
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Data Interpretation: Validate the structure by identifying the sequential loss of isobutylene (-56 Da) yielding m/z 261.12, followed by the rapid decarboxylation (-44 Da) to yield the highly stable, basic des-Boc piperidine fragment at m/z 217.13.
References
- 1-Piperidinecarboxylic acid, 4-(2,3-dihydro-2-oxo-1H-indol-1-yl)
- Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction Source: Organic Letters - ACS Publications URL
- An Efficient Synthesis of a Spirocyclic Oxindole Analogue Source: PMC - NIH URL
- Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines Source: RSC URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unusual C-2 selectivity of Grignard additions to N -Boc-protected isatin 3-imines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01909E [pubs.rsc.org]
- 3. 1-Piperidinecarboxylic acid, 4-(2,3-dihydro-2-oxo-1H-indol-1-yl)-, 1,1-diMethylethyl ester price,buy 1-Piperidinecarboxylic acid, 4-(2,3-dihydro-2-oxo-1H-indol-1-yl)-, 1,1-diMethylethyl ester - chemicalbook [chemicalbook.com]
- 4. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
